1-(1-ADAMANTYL)-3-METHYL-4-NITRO-1H-PYRAZOLE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-ADAMANTYL)-3-METHYL-4-NITRO-1H-PYRAZOLE is a compound that features an adamantyl group, a methyl group, and a nitro group attached to a pyrazole ring The adamantyl group is a bulky, diamondoid structure that imparts unique physical and chemical properties to the compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ADAMANTYL)-3-METHYL-4-NITRO-1H-PYRAZOLE typically involves the reaction of 1-adamantylamine with 3-methyl-4-nitropyrazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or acetonitrile, and may require the use of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove any impurities and obtain the final product in a pure form .
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-ADAMANTYL)-3-METHYL-4-NITRO-1H-PYRAZOLE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The adamantyl group can be substituted with other functional groups to create new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 1-(1-adamantyl)-3-methyl-4-aminopyrazole, while substitution reactions can produce a variety of adamantyl-substituted pyrazole derivatives .
Wissenschaftliche Forschungsanwendungen
1-(1-ADAMANTYL)-3-METHYL-4-NITRO-1H-PYRAZOLE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Wirkmechanismus
The mechanism of action of 1-(1-ADAMANTYL)-3-METHYL-4-NITRO-1H-PYRAZOLE involves its interaction with specific molecular targets and pathways. The adamantyl group can enhance the compound’s ability to penetrate cell membranes, while the nitro group may participate in redox reactions within the cell. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1-ADAMANTYL)-3-METHYL-4-AMINOPYRAZOLE: Similar structure but with an amino group instead of a nitro group.
1-(1-ADAMANTYL)-3-METHYL-4-HYDROXYPYRAZOLE: Contains a hydroxyl group instead of a nitro group.
1-(1-ADAMANTYL)-3-METHYL-4-CHLOROPYRAZOLE: Features a chlorine atom in place of the nitro group.
Uniqueness
1-(1-ADAMANTYL)-3-METHYL-4-NITRO-1H-PYRAZOLE is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The adamantyl group also contributes to its unique physical properties, such as increased stability and lipophilicity .
Eigenschaften
Molekularformel |
C14H19N3O2 |
---|---|
Molekulargewicht |
261.32g/mol |
IUPAC-Name |
1-(1-adamantyl)-3-methyl-4-nitropyrazole |
InChI |
InChI=1S/C14H19N3O2/c1-9-13(17(18)19)8-16(15-9)14-5-10-2-11(6-14)4-12(3-10)7-14/h8,10-12H,2-7H2,1H3 |
InChI-Schlüssel |
PCCAHRXMUCLOQP-UHFFFAOYSA-N |
SMILES |
CC1=NN(C=C1[N+](=O)[O-])C23CC4CC(C2)CC(C4)C3 |
Kanonische SMILES |
CC1=NN(C=C1[N+](=O)[O-])C23CC4CC(C2)CC(C4)C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.